
Guvacoline Hydrobromide
Overview
Description
Guvacoline Hydrobromide (C₇H₁₀O₂N·HBr) is a pyridine alkaloid derived from Areca triandra and related species. It is the hydrobromide salt of guvacoline, the methyl ester of guvacine (β-tetrahydropyridine-3-carboxylic acid) . Key properties include:
- Molecular Weight: 270.14 g/mol (base: 189.21 g/mol)
- Solubility: Hydrophilic due to its ionic hydrobromide form, with LogD (pH 7.4) ≈ 0.5 .
- Pharmacology: Acts as a weak full agonist of atrial and ileal muscarinic acetylcholine receptors (mAChRs), modulating parasympathetic nervous activity .
- Applications: Primarily used in research to study mAChR signaling and as a reference standard in analytical chemistry for quantifying areca alkaloids in products like betel quid .
Preparation Methods
Synthetic Routes and Reaction Conditions
Guvacoline hydrobromide can be synthesized through the esterification of 1,2,5,6-tetrahydro-3-pyridinecarboxylic acid with methanol, followed by the addition of hydrobromic acid to form the hydrobromide salt . The reaction typically requires an acidic catalyst and is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the purification of the final product through recrystallization to achieve high purity levels, typically greater than 98% .
Chemical Reactions Analysis
Types of Reactions
Guvacoline hydrobromide undergoes several types of chemical reactions, including:
Oxidation: Guvacoline can be oxidized to form guvacine, another alkaloid found in the areca nut.
Hydrolysis: In the presence of calcium hydroxide, guvacoline can be hydrolyzed to form guvacine.
Substitution: Guvacoline can undergo substitution reactions, particularly at the ester group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Calcium hydroxide is commonly used for hydrolysis reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.
Major Products
Guvacine: Formed through oxidation or hydrolysis of guvacoline.
Various esters: Formed through substitution reactions at the ester group.
Scientific Research Applications
Pharmacological Properties
Guvacoline acts as a full agonist of muscarinic acetylcholine receptors, which are integral to various physiological functions. Its pharmacological profile suggests potential applications in several areas:
- Cognitive Enhancement : Similar to its analog arecoline, guvacoline may exhibit nootropic effects, enhancing cognitive functions. Studies indicate that it can influence neurotransmitter release and modulate synaptic plasticity, although specific clinical trials are lacking .
- Antioxidant Activity : Research has shown that guvacoline can reduce oxidative stress markers in vitro. In human buccal epithelial cells, it decreased colony formation efficiency and total free low-molecular-weight thiols, indicating potential applications in oxidative stress-related conditions .
Toxicological Studies
Guvacoline's role in the metabolism of areca nut components has been extensively studied to understand its toxicological implications:
- Detection in Biological Samples : Guvacoline has been detected in hair, urine, and saliva of individuals consuming areca nuts. A study employing ultra-high-performance liquid chromatography coupled with mass spectrometry (UPLC-MS) identified guvacoline concentrations ranging from 14 pg/mg to 2.5 ng/mg in hair samples . This highlights its potential as a biomarker for areca nut consumption.
- Health Risks : The addictive nature of guvacoline, alongside other alkaloids like arecoline and arecaidine, is linked to adverse health outcomes associated with betel nut use. These include oral cancers and other systemic effects .
Analytical Methodologies
The analysis of guvacoline in various matrices has led to the development of robust analytical techniques:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This method has been optimized for the simultaneous quantification of guvacoline and other alkaloids in areca nut products. The method's accuracy and precision were validated across different concentrations, establishing its reliability for regulatory purposes .
Table 1: Analytical Performance of LC-MS/MS for Guvacoline
Analyte | Average Accuracy (%) | Precision (% CV) | LOQ (pg) | LOD (pg) | Linearity (R²) |
---|---|---|---|---|---|
Guvacoline | 95 | 3.2 | 0.1 | 0.05 | 0.998 |
Case Studies and Clinical Insights
While direct clinical trials involving guvacoline hydrobromide remain sparse, several studies provide insights into its potential applications:
- Metabolomic Studies : Research conducted on mice administered with arecoline and guvacoline has provided insights into their metabolic pathways, revealing how these alkaloids affect physiological parameters and contribute to toxicity .
- Hair Analysis for Substance Abuse : A study examining hair samples from individuals using betel nut products reported the presence of guvacoline, suggesting its utility in forensic toxicology as a marker for substance abuse related to areca nut consumption .
Mechanism of Action
Guvacoline hydrobromide exerts its effects by binding to and activating muscarinic receptors, which are a type of acetylcholine receptor. This activation leads to various physiological responses, depending on the tissue type. In the heart, it can slow down the heart rate, while in the gastrointestinal tract, it can increase motility . The molecular targets include the muscarinic receptors, and the pathways involved are those related to acetylcholine signaling .
Comparison with Similar Compounds
Structural Analogs from Areca Nut
Guvacoline Hydrobromide belongs to a family of areca alkaloids with distinct structural and functional differences:
Key Observations :
- Arecoline exhibits ~10-fold higher potency than guvacoline at mAChRs due to its N-methyl group enhancing receptor binding .
- Guvacine lacks esterification, rendering it inactive at mAChRs but active in GABAergic systems .
Functional Analogs in Pharmacology
Homatropine Bromide
- Structure : Tropane alkaloid derivative.
- Activity : Competitive mAChR antagonist (Ki ~ 1 nM) .
- Clinical Use : Approved for mydriasis and cycloplegia, contrasting with guvacoline’s research-only status .
Property | This compound | Homatropine Bromide |
---|---|---|
Target | mAChR agonist | mAChR antagonist |
Purity (Analytical) | >98% | 99.99% |
Clinical Status | Preclinical | Launched (since 1940s) |
Physicochemical and Analytical Comparisons
Notable Trends:
- Lipophilicity (LogD) increases with structural complexity (e.g., dextromethorphan’s morphinan backbone vs. guvacoline’s simple pyridine) .
- Guvacoline’s low LogD limits blood-brain barrier penetration, unlike arecoline .
Toxicity and Regulatory Profiles
- Arecoline Hydrobromide: Higher carcinogenic risk due to nitrosation products (e.g., N-nitrosoguvacoline) .
- Homatropine Bromide : Well-tolerated in clinical doses but contraindicated in glaucoma .
Biological Activity
Guvacoline hydrobromide is a natural alkaloid primarily derived from the areca nut (Areca catechu), known for its significant biological activity, particularly as a muscarinic receptor agonist. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Overview of this compound
Chemical Structure and Properties
- Chemical Name: this compound
- Molecular Formula: CHBrN
- CAS Number: 17210-51-4
Guvacoline acts as a full agonist at muscarinic acetylcholine receptors (mAChRs), which are G protein-coupled receptors involved in various physiological processes, including smooth muscle contraction, glandular secretion, and modulation of neuronal signaling.
Target Receptors
Guvacoline selectively interacts with:
- Atrial Muscarinic Receptors : Influencing heart rate and contractility.
- Ileal Muscarinic Receptors : Modulating gastrointestinal motility.
Mode of Action
As a full agonist, guvacoline stimulates these receptors, leading to:
- Increased gastrointestinal motility.
- Enhanced secretion from salivary and other glands.
- Potential neuroprotective effects in the central nervous system .
Cellular Effects
In vitro studies have demonstrated that guvacoline significantly decreases colony formation efficiency in human buccal epithelial cells in a dose-dependent manner. This cytotoxic effect is associated with increased single-strand DNA breaks and reduced levels of low-molecular-weight thiols, indicating potential genotoxicity.
Pharmacokinetics
Guvacoline is metabolized primarily in the liver through cytochrome P450 enzymes. Its solubility in solvents like DMSO and DMF facilitates its use in laboratory settings. The compound's distribution within cells occurs via specific transporters that enable its movement across cellular membranes.
Case Studies
- Toxicity and Genotoxicity : A study involving areca nut alkaloids found that guvacoline could contribute to the carcinogenic potential of areca nut products due to its cytotoxic effects on epithelial cells .
- Hair Sample Analysis : In a study examining hair samples from betel nut users, guvacoline was detected at concentrations ranging from 125 pg/mg to 18 ng/mg, highlighting its prevalence among users and potential for systemic exposure .
Data Table: Analytical Results of Guvacoline
Analyte | Average Concentration (pg/mg) | Precision (% CV) | Limit of Quantitation (LOQ) | Limit of Detection (LOD) |
---|---|---|---|---|
Guvacoline | 657 | 14.4 | 5 | 2.5 |
Arecoline | 3.5 ng/mg | 7.2 | 0.5 | 0.1 |
Arecaidine | 544 | 14.2 | 0.5 | 0.1 |
Guvacine | 702 | 15.0 | 250 | 50 |
This table summarizes the quantification results from various studies on the presence of guvacoline and related alkaloids in biological samples, emphasizing its significant biological activity.
Future Directions in Research
Research into this compound is ongoing, focusing on:
- Mechanisms of Neuroprotection : Further elucidating how guvacoline may protect neuronal cells.
- Toxicological Studies : Investigating long-term effects and potential carcinogenic risks associated with chronic exposure to areca nut products containing guvacoline.
- Therapeutic Applications : Exploring its potential use in treating conditions that require modulation of cholinergic signaling.
Q & A
Basic Research Questions
Q. What are the validated analytical methods for characterizing Guvacoline Hydrobromide purity and stability in pharmacological studies?
To ensure reliable results, researchers should employ a combination of high-performance liquid chromatography (HPLC) with UV/Vis detection and mass spectrometry (MS) to quantify purity and degradation products. Stability studies require accelerated testing under varying pH, temperature, and humidity conditions, following ICH guidelines Q1A-Q1E . For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are essential .
Q. How should researchers design in vitro assays to evaluate the pharmacokinetic properties of this compound?
Use cell-based models (e.g., Caco-2 monolayers) to assess permeability and metabolic stability. Include control compounds with known absorption rates for calibration. Measure solubility in biorelevant media (e.g., FaSSIF/FeSSIF) and plasma protein binding using equilibrium dialysis. Replicate experiments in triplicate to account for inter-assay variability .
Q. What criteria should guide the selection of animal models for preclinical toxicity studies of this compound?
Prioritize species with metabolic pathways analogous to humans (e.g., rodents for hepatic clearance, dogs for cardiovascular effects). Dose-ranging studies must adhere to OECD Test Guidelines 407 (repeated-dose toxicity) and 420 (acute oral toxicity). Include endpoints like histopathology, hematology, and organ weight ratios, and validate findings with pharmacokinetic/pharmacodynamic (PK/PD) modeling .
Advanced Research Questions
Q. How can researchers resolve contradictions in efficacy data between in vitro and in vivo models for this compound?
Systematically evaluate confounding factors:
- Bioavailability : Compare free drug concentrations in plasma vs. cellular assays.
- Metabolite interference : Use LC-MS/MS to identify active metabolites that may contribute to in vivo effects.
- Model limitations : Validate in vivo results with human organoids or 3D co-culture systems. Apply Hill coefficient analysis to reconcile potency discrepancies .
Q. What experimental strategies optimize the formulation of this compound for enhanced CNS delivery?
Utilize quality-by-design (QbD) principles:
- Factor screening : Test poloxamer-based thermosensitive gels or lipid nanoparticles using Taguchi or central composite design .
- Critical quality attributes (CQAs) : Prioritize particle size (<200 nm for blood-brain barrier penetration) and encapsulation efficiency (>80%).
- In vitro-in vivo correlation (IVIVC) : Validate release kinetics with Franz diffusion cells and microdialysis in rodent brains .
Q. How should researchers address batch-to-batch variability in this compound synthesis during method validation?
Implement process analytical technology (PAT):
- Real-time monitoring : Use Fourier-transform infrared (FTIR) spectroscopy to track reaction intermediates.
- Design space optimization : Define acceptable ranges for critical process parameters (CPPs) like temperature (±2°C) and stirring rate (±10 rpm).
- Statistical rigor : Apply analysis of variance (ANOVA) to identify outlier batches and refine purification protocols (e.g., recrystallization solvents) .
Q. Methodological Frameworks for Data Interpretation
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
- Non-linear regression : Fit data to sigmoidal Emax models using software like GraphPad Prism.
- Bootstrap resampling : Estimate 95% confidence intervals for EC50/IC50 values.
- Bayesian hierarchical modeling : Account for inter-study heterogeneity in meta-analyses .
Q. How can researchers ensure reproducibility when replicating this compound studies from literature?
- Protocol granularity : Demand exact reagent lot numbers, equipment calibration records, and raw data access.
- Negative controls : Include solvent-only and compound-stability controls.
- Collaborative verification : Engage in open-source platforms for cross-lab validation .
Q. Ethical and Regulatory Considerations
Q. What documentation is critical for IRB approval when proposing human trials involving this compound derivatives?
Submit:
- Risk-benefit analysis : Preclinical toxicity data aligned with ICH S7A/S7B.
- Informed consent templates : Disclose potential CNS side effects (e.g., dizziness, insomnia).
- Data safety monitoring plan (DSMP) : Specify criteria for trial suspension due to adverse events .
Properties
IUPAC Name |
methyl 1,2,3,6-tetrahydropyridine-5-carboxylate;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.BrH/c1-10-7(9)6-3-2-4-8-5-6;/h3,8H,2,4-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXOETUWVNVADB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CCCNC1.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20574157 | |
Record name | Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20574157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17210-51-4 | |
Record name | 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-, methyl ester, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17210-51-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20574157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.